molecular formula C17H19ClN6O3S B2737197 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide CAS No. 2034615-46-6

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide

Cat. No. B2737197
CAS RN: 2034615-46-6
M. Wt: 422.89
InChI Key: KYJVSQVCKHNHQM-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide is a useful research compound. Its molecular formula is C17H19ClN6O3S and its molecular weight is 422.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry

This compound has potential applications in analytical chemistry. Researchers can explore its use as a probe or sensor for detecting specific analytes. Its unique structure may allow it to interact selectively with certain molecules, making it valuable for identifying and quantifying substances in complex mixtures .

Nanoscience and Nanotechnology

Given the compound’s intricate structure, it could be investigated in nanoscience and nanotechnology. Researchers might explore its behavior at the nanoscale, including its interactions with surfaces, nanoparticles, or biological entities. Applications could range from drug delivery systems to nanosensors .

Anti-Doping Research

The compound’s sulfonamide group and triazolopyrimidine moiety could be relevant in anti-doping research. Scientists may study its binding affinity to specific proteins or receptors, especially those related to performance-enhancing substances. Understanding its interactions could aid in developing effective anti-doping strategies .

Medicinal Chemistry

Considering its structural features, medicinal chemists could investigate this compound for potential therapeutic applications. It might serve as a lead compound for designing new drugs targeting specific diseases. Computational modeling and biological assays could guide drug development efforts .

Bioanalytical Sciences

In bioanalytical sciences, this compound could find applications as a molecular probe. Researchers might use it to study protein–ligand interactions, enzyme kinetics, or cellular processes. Its sulfonamide and triazolopyrimidine moieties could offer unique binding properties for specific biomolecules .

Chemical Biology

Exploring the compound’s effects on cellular pathways and biological processes falls within the realm of chemical biology. Researchers could investigate its impact on gene expression, signal transduction, or metabolic pathways. Such studies could reveal novel insights into cellular function .

properties

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O3S/c18-14-4-1-5-15(9-14)28(26,27)23-8-6-16(25)19-7-2-3-13-10-20-17-21-12-22-24(17)11-13/h1,4-5,9-12,23H,2-3,6-8H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJVSQVCKHNHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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